2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, also known as DMF-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Efficient Synthesis and Potential Applications
- Synthesis of Aprepitant : A study highlights an efficient synthesis pathway for Aprepitant, a clinically significant NK(1) receptor antagonist, which may involve similar chemical structures or methodologies related to the compound . This synthesis process is notable for its stereoselective approach, leveraging crystallization-induced diastereoselective transformation to achieve high yields of the desired product (Brands et al., 2003).
Chemical Diversity and Biological Activities
- Structural Diversification : Research on the structural diversification of related compounds, such as through alkylation and ring closure reactions, aims to generate a structurally diverse library of compounds. This work underscores the potential of such chemical structures in creating diverse molecular entities with varied biological activities (Roman, 2013).
Pharmacological Properties
- Antitubercular Activity : Studies on compounds with similar chemical frameworks have demonstrated significant antitubercular activity, indicating potential applications in treating tuberculosis. Such research emphasizes the importance of specific substituents and their roles in enhancing biological activity against Mycobacterium tuberculosis (Venugopal et al., 2020).
Investigating Mechanisms of Action
- Antioxidant and Anticancer Activities : Investigations into novel derivatives of related compounds have shown promising antioxidant and anticancer activities, highlighting their therapeutic potential in oxidative stress-related conditions and oncology. Such studies provide insights into the mechanisms through which these compounds exert their effects, offering a basis for further pharmaceutical development (Tumosienė et al., 2020).
Fluorescence and Imaging Applications
- Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes, potentially related to the chemical structure , exemplifies the application of such compounds in creating sensitive molecular probes. These probes can be used to study various biological events and processes, offering a valuable tool in biochemical research (Diwu et al., 1997).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-12-15(13(2)23-20-12)11-18(22)21-8-7-17(24-10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFPHLAIHIYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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